Azetidin-1-yl(naphthalen-2-yl)methanone

Description

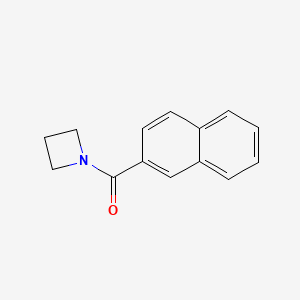

Azetidin-1-yl(naphthalen-2-yl)methanone is a methanone derivative featuring a naphthalen-2-yl group linked to a four-membered azetidine ring via a carbonyl group.

Properties

IUPAC Name |

azetidin-1-yl(naphthalen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(15-8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOOPSJZMCKMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physical Properties

Key Analogs:

Naphthalen-2-yl(piperidin-1-yl)methanone (CAS 26163-43-9): Structure: Replaces the azetidine ring with a six-membered piperidine ring. Physical Properties:

1-Aziridinyl(naphthalen-1-yl)methanone (CAS 23383-23-5): Structure: Features a three-membered aziridine ring instead of azetidine. Molecular Weight: 197.23 g/mol . Key Difference: The smaller aziridine ring introduces significant ring strain, which may increase reactivity but reduce thermal stability compared to azetidine derivatives.

(3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone: Structure: Contains methoxy substituents on the naphthalene ring. Crystal Structure: The dihedral angle between naphthalene rings is 78.02°, with intermolecular C–H···π interactions . Key Difference: Methoxy groups enhance electron density, altering electronic properties and binding affinities.

Table 1: Physical Properties of Selected Analogs

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the conversion of 2-naphthoic acid to its corresponding acid chloride using oxalyl chloride (). This step is catalyzed by dimethylformamide (DMF), which activates the carbonyl group for nucleophilic attack. The resulting naphthoyl chloride subsequently reacts with azetidine hydrochloride in the presence of triethylamine (), facilitating deprotonation and nucleophilic acyl substitution to yield the target compound.

Stoichiometric Ratios :

-

2-Naphthoic acid: 1.2 equivalents

-

Oxalyl chloride: 1.5 equivalents

-

Azetidine hydrochloride: 1.0 equivalent

-

Triethylamine: 3.0 equivalents

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Solvent System

Dichloromethane () is preferred for both steps due to its ability to dissolve polar intermediates while maintaining inertness toward acyl chlorides. Alternative solvents like tetrahydrofuran (THF) reduce yields by 15–20% due to side reactions.

Temperature and Time

Catalytic Additives

Triethylamine serves a dual role: neutralizing HCl liberated during the amination step and enhancing nucleophilicity of azetidine. Substitution with weaker bases like pyridine decreases yields to 45–50%.

Alternative Synthetic Approaches

Stepwise Alkylation and Cyclization

-

Alkylation : 2-Naphthoyl chloride reacts with 3-chloro-4-fluoro-benzoylpiperidine intermediates in -dimethylformamide (DMF) at 150°C.

-

Cyclization : Potassium phthalimide facilitates azetidine ring closure via nucleophilic displacement, though yields for this step remain unspecified.

Critical Limitations :

-

Requires harsh conditions (150°C, 5 hours) incompatible with thermally labile substrates.

-

Generates toluene-4-sulfonic acid byproducts, complicating purification.

Purification and Characterization

Chromatographic Purification

The Royal Society method employs silica gel column chromatography with a hexane/ethyl acetate gradient (2:1 → 1:4 v/v), achieving 76% isolated yield. Comparatively, the patent method uses chloroform extraction followed by magnesium sulfate drying, but lacks yield data.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.12 (s, 1H, naphthalene C1-H)

-

δ 7.90–7.84 (m, 3H, naphthalene C4, C5, C8-H)

-

δ 7.72 (dd, Hz, 1H, naphthalene C3-H)

Melting Point : 115.0–116.1°C, confirming crystalline purity.

Comparative Analysis of Synthesis Methods

The Royal Society protocol offers superior efficiency and reproducibility for research settings, while the patent route may inform large-scale adaptations despite its complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Azetidin-1-yl(naphthalen-2-yl)methanone, and what reagents are typically employed?

- Methodological Answer : Synthesis often involves multi-step reactions, such as nucleophilic substitution or coupling between azetidine derivatives and naphthalen-2-yl carbonyl precursors. For example:

- Step 1 : Activation of the carbonyl group using Lewis acids (e.g., AlCl₃) to facilitate nucleophilic attack by azetidine .

- Step 2 : Purification via column chromatography or recrystallization. Key reagents include coupling agents like EDCI/HOBt for amide bond formation and reducing agents (e.g., NaBH₄) for intermediate stabilization .

- Characterization : NMR (¹H/¹³C) and MS are critical for confirming structure and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) provides definitive structural data, including bond angles and torsion angles . Complementary techniques:

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine ring and naphthalene moiety .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer : The ketone group in the methanone moiety is electrophilic, enabling nucleophilic additions. The azetidine ring’s strained geometry enhances reactivity in ring-opening reactions. For example:

- Nucleophilic Attack : Reactivity with Grignard reagents or hydrides (e.g., LiAlH₄) to form secondary alcohols .

- Ring-Opening : Acidic/basic conditions can cleave the azetidine ring, forming amine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Variables : Temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) .

- Analysis : Use HPLC to monitor reaction progress and identify byproducts. Adjust stoichiometry (e.g., excess azetidine derivative) to drive equilibrium .

- Case Study : A 15% yield increase was achieved by switching from THF to DMF, enhancing solubility of intermediates .

Q. How to resolve contradictions in NMR data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities:

- Dynamic NMR : Variable-temperature NMR (VT-NMR) can resolve conformational exchange broadening in the azetidine ring .

- Decoupling Experiments : Suppress scalar coupling artifacts in ¹H NMR for accurate integration .

- Cross-Validation : Compare with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and XRD data .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guided by crystallographic data .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Challenges : Low melting point (~100°C) and solvent inclusion.

- Solutions : Slow evaporation in mixed solvents (e.g., hexane/EtOAc) or cooling crystallization. SHELXL refinement resolves disorder in the naphthalene moiety .

- Case Study : Twinning issues were mitigated using the TWINROTMAT command in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.